

# Application Note: UPLC Analysis of Sofosbuvir Diastereomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Sofosbuvir impurity L |           |
| Cat. No.:            | B1150396              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of Sofosbuvir and its diastereomeric impurities using Ultra-Performance Liquid Chromatography (UPLC). The protocols outlined are intended to guide researchers in developing and validating a robust method for the quality control of Sofosbuvir drug substance and formulations.

#### Introduction

Sofosbuvir is a direct-acting antiviral agent crucial in the treatment of chronic Hepatitis C. The molecule contains two chiral centers, leading to the potential for four diastereomers: (S,P), (R,P), (S,S), and (R,S). The active pharmaceutical ingredient (API) is the (S,P)-diastereomer. The other diastereomers are considered process-related impurities and must be monitored and controlled to ensure the safety and efficacy of the drug product.

This application note describes a sensitive and specific UPLC method for the separation and quantification of Sofosbuvir from its diastereomeric impurities. The method is stability-indicating and can be validated according to ICH guidelines.

# **Experimental Protocols Materials and Reagents**

Sofosbuvir reference standard and impurity standards (diastereomers)



- Acetonitrile (UPLC grade)
- Methanol (UPLC grade)
- Orthophosphoric acid (AR grade)
- Purified water (Milli-Q or equivalent)
- 400 mg Sofosbuvir tablets

### **Instrumentation and Chromatographic Conditions**

A UPLC system equipped with a photodiode array (PDA) detector is recommended. The following conditions have been found suitable for the separation of Sofosbuvir diastereomers.

| Parameter            | Specification                              |  |
|----------------------|--------------------------------------------|--|
| UPLC System          | Waters ACQUITY UPLC H-Class or equivalent  |  |
| Column               | ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 100 mm |  |
| Mobile Phase A       | 0.1% Orthophosphoric acid in Water         |  |
| Mobile Phase B       | Methanol                                   |  |
| Gradient Elution     | See Table 2                                |  |
| Flow Rate            | 0.3 mL/min                                 |  |
| Column Temperature   | 40 °C                                      |  |
| Injection Volume     | 1.0 μL                                     |  |
| Detection Wavelength | 260 nm                                     |  |
| Run Time             | 15 minutes                                 |  |

## **Gradient Elution Program**

The use of a gradient elution is critical for achieving adequate separation of the diastereomers.



| Time (min) | % Mobile Phase A | % Mobile Phase B |
|------------|------------------|------------------|
| 0.0        | 60               | 40               |
| 10.0       | 40               | 60               |
| 12.0       | 40               | 60               |
| 12.1       | 60               | 40               |
| 15.0       | 60               | 40               |

### **Preparation of Standard Solutions**

- Standard Stock Solution (1000 μg/mL): Accurately weigh about 25 mg of Sofosbuvir reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
- Diastereomer Stock Solution (100 µg/mL): Prepare a stock solution of the diastereomeric impurities in a similar manner.
- Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the diluent.
- Spiked Standard Solution: For method development and validation, a solution of Sofosbuvir can be spiked with known concentrations of the diastereomeric impurities.

### Preparation of Sample Solutions (from 400 mg Tablets)

- Weigh and powder not fewer than 20 tablets to determine the average tablet weight.
- Accurately weigh a quantity of the powder equivalent to 100 mg of Sofosbuvir and transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and dilute to the mark with the diluent.
- Filter the solution through a 0.22 µm syringe filter before injection.



# **Quantitative Data and Method Performance**

The following tables summarize the expected performance of the UPLC method for the analysis of Sofosbuvir and its diastereomeric impurities. This data is representative and should be verified during method validation.

Table 1: Chromatographic Parameters (Representative Data)

| Compound                   | Retention Time<br>(min) | Resolution (Rs) | Tailing Factor (T) |
|----------------------------|-------------------------|-----------------|--------------------|
| Diastereomer 1 (e.g., R,S) | 7.5                     | -               | 1.1                |
| Diastereomer 2 (e.g., S,S) | 8.2                     | > 2.0           | 1.0                |
| Sofosbuvir (S,P)           | 9.5                     | > 2.5           | 1.1                |
| Diastereomer 3 (e.g., R,P) | 10.8                    | > 2.0           | 1.2                |

Table 2: Method Validation Summary (as per ICH Q2(R1))

| Parameter             | Specification                                                                                                  |
|-----------------------|----------------------------------------------------------------------------------------------------------------|
| Linearity (μg/mL)     | 0.5 - 150 μg/mL (Correlation Coefficient > 0.999)                                                              |
| LOD                   | 0.05 μg/mL                                                                                                     |
| LOQ                   | 0.15 μg/mL                                                                                                     |
| Accuracy (% Recovery) | 98.0% - 102.0%                                                                                                 |
| Precision (% RSD)     | < 2.0%                                                                                                         |
| Robustness            | Method is robust for small, deliberate changes in flow rate, column temperature, and mobile phase composition. |



# Visualizations Experimental Workflow

Sample & Standard Preparation Weigh and dissolve tablet powder Prepare reference standard solutions Filter solutions (0.22 µm) UPLC Analysis Inject into UPLC System Chromatographic Separation (C18 Column, Gradient Elution) PDA Detection at 260 nm Data Processing **Peak Integration** Quantification of Impurities Generate Report



Click to download full resolution via product page

Caption: Experimental workflow for UPLC analysis of Sofosbuvir.

#### **Logical Relationship for Diastereomer Separation**



Click to download full resolution via product page

Caption: Conceptual diagram of diastereomer separation by UPLC.

#### **Conclusion**

The UPLC method described in this application note provides a robust and reliable approach for the separation and quantification of Sofosbuvir and its diastereomeric impurities. The method is suitable for routine quality control analysis in the pharmaceutical industry and can be fully validated according to ICH guidelines to ensure the quality and consistency of Sofosbuvir products.

 To cite this document: BenchChem. [Application Note: UPLC Analysis of Sofosbuvir Diastereomeric Impurities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150396#uplc-analysis-of-sofosbuvir-diastereomeric-impurities]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com